molecular formula C20H19NO5S2 B2957473 Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-61-1

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2957473
CAS No.: 941935-61-1
M. Wt: 417.49
InChI Key: UJGRGUBHAPPFIQ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (molecular formula: C₂₀H₁₉NO₅S₂; molecular weight: 417.5 g/mol) is a thiophene-based sulfonamide derivative characterized by a methyl ester at position 2, a 4-methylphenyl substituent at position 4, and a sulfamoyl group linked to a 4-methoxyphenyl moiety at position 3 of the thiophene ring .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-13-4-6-14(7-5-13)17-12-27-18(20(22)26-3)19(17)28(23,24)21-15-8-10-16(25-2)11-9-15/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGRGUBHAPPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its synthesis, biological activity, and the implications of these findings in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfamoyl Group : The thiophene derivative is reacted with a sulfonamide reagent, often facilitated by a catalyst.
  • Esterification : The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst to yield the final compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including this compound. The compound has shown promising activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Research indicates that similar thiophene derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), with IC50 values indicating effective inhibition of cell growth .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 62 μg/mL .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of thiophene derivatives were evaluated for their cytotoxic effects against human prostate cancer cells (PC-3). The results showed that certain derivatives led to a reduction in cell viability and induced apoptosis, highlighting their potential as therapeutic agents .

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values
AntibacterialStaphylococcus aureus15 μg/mL
Escherichia coli62 μg/mL
AnticancerPC-3 (Prostate Cancer)Varies by derivative

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Ethyl Ester Variant

Compound : Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

  • Molecular Formula: C₂₁H₂₁NO₅S₂
  • Molecular Weight : 431.52 g/mol
  • The ethyl variant’s molecular weight is ~14 g/mol higher than the methyl derivative, which may influence pharmacokinetic properties .
Property Methyl Derivative Ethyl Derivative
Ester Group (Position 2) Methyl Ethyl
Molecular Weight 417.5 431.5
Calculated LogP* ~3.8 ~4.2

*LogP values estimated using fragment-based methods.

Analogs with Modified Sulfamoyl Substituents

Methyl 3-[(Methoxycarbonylmethyl)Sulfamoyl]Thiophene-2-Carboxylate
  • Molecular Formula: C₁₀H₁₁NO₆S₂
  • Key Differences : The sulfamoyl group is substituted with a methoxycarbonylmethyl chain instead of 4-methoxyphenyl. This modification reduces aromaticity and introduces a flexible, polar side chain, likely altering target specificity .
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂

Thiophene Derivatives with Fluorinated or Heterocyclic Substituents

Methyl 3-(Chlorosulfonyl)-4-Fluorobenzo[b]Thiophene-2-Carboxylate
  • Molecular Formula : C₁₀H₇ClFO₄S₂
Ethyl 4-(4-Methoxyphenyl)-2-{[(Phenylsulfanyl)Acetyl]Amino}-3-Thiophenecarboxylate
  • Molecular Formula: C₂₂H₂₁NO₄S₃
  • Key Differences : Introduction of a phenylsulfanyl-acetamido group at position 2 adds steric bulk and redox-active sulfur atoms, which may confer antioxidant properties .

Solubility and Lipophilicity

  • Methyl vs. Ethyl Esters : The ethyl derivative’s higher LogP (4.2 vs. 3.8) suggests greater lipophilicity, favoring passive diffusion across biological membranes but complicating formulation in polar solvents .
  • Fluorinated Analogs : Fluorine substitution (e.g., in ’s compound) improves metabolic stability and electronegativity, critical for target engagement in enzyme inhibition .

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